3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3 |
InChI Key |
YQFMNAVGQJDLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(S2)Br)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dimethyl-1H-pyrazol-5-amine Core
The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- Starting Materials: Methylhydrazine and diethyl butynedioate or related esters.
- Reaction Conditions: Controlled temperature (e.g., -10 to 0 °C) for condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediates.
- Subsequent Steps: Hydrolysis and amination to yield the 1,4-dimethyl-1H-pyrazol-5-amine scaffold.
This step is critical for establishing the amine functionality at the 5-position and methyl groups at the 1- and 4-positions of the pyrazole ring.
Preparation of 5-Bromothiophene-2-yl Intermediate
The brominated thiophene moiety is prepared through selective bromination:
- Reagents: Tribromooxyphosphorus or other brominating agents.
- Process: Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester or direct bromination of thiophene derivatives.
- Conditions: Reflux in acetonitrile or suitable solvent, followed by quenching in sodium carbonate solution to isolate the brominated product.
This step introduces the bromine atom at the 5-position of the thiophene ring, essential for subsequent coupling.
Coupling of Bromothiophene to Pyrazole Ring
The key step involves forming the carbon-carbon bond between the bromothiophene and the pyrazole ring at the 3-position:
- Method: Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling are commonly employed.
- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.
- Conditions: Base (e.g., K2CO3), polar solvents (e.g., DMF or dioxane), elevated temperatures (80–110 °C).
- Outcome: Formation of 3-(5-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine with high regioselectivity.
This step is pivotal for assembling the target molecule’s heteroaryl framework.
Final Functionalization and Purification
- Amine Protection/Deprotection: If necessary, amine groups are protected during coupling and deprotected post-reaction using trifluoroacetic acid or similar reagents.
- Purification: Column chromatography, recrystallization, or preparative HPLC to achieve high purity.
- Characterization: NMR, MS, IR, and elemental analysis confirm structure and purity.
Comparative Data Table of Key Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Pyrazole core synthesis | Condensation and hydrolysis | Methylhydrazine, diethyl butynedioate, NaOH | 75–85 | Mild conditions, scalable |
| 2. Thiophene bromination | Electrophilic bromination | Tribromooxyphosphorus, acetonitrile, reflux | 80–90 | Selective bromination at 5-position |
| 3. Cross-coupling coupling | Pd-catalyzed Suzuki/Stille | Pd catalyst, base, DMF, 80–110 °C | 65–80 | High regioselectivity, requires inert atmosphere |
| 4. Deprotection and purification | Acidic hydrolysis, chromatography | Trifluoroacetic acid, silica gel column | 90+ | Ensures amine free form, high purity |
Research Findings and Process Optimization
- Safety Improvements: Modern methods avoid hazardous reagents such as n-butyl lithium and cyanogen bromide, favoring safer brominating agents like tribromooxyphosphorus.
- Yield and Purity: Optimized reaction conditions, including temperature control and solvent choice, significantly improve yields and reduce by-products.
- Scalability: The described synthetic routes are amenable to scale-up due to the use of commercially available and low-cost starting materials, mild reaction conditions, and straightforward work-up procedures.
- Environmental Considerations: Avoidance of highly toxic reagents and use of aqueous or less hazardous solvents align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Notably, pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed significant cytotoxicity against various cancer cell lines. The incorporation of the bromothiophene moiety is believed to enhance the compound's interaction with biological targets, potentially leading to improved efficacy in cancer therapy .
- Antimicrobial Properties : Research has indicated that compounds with thiophene and pyrazole functionalities possess antimicrobial properties. A derivative of this compound exhibited activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural applications. Thiophene derivatives have been explored for their effectiveness in controlling plant pathogens.
Research Insights
- Fungicide Development : A related study highlighted the synthesis of pyrazole-based fungicides that demonstrated high efficacy against fungal pathogens in crops. The bromothiophene group contributes to the lipophilicity of the molecule, enhancing its penetration into plant tissues .
Material Science
In material science, the compound's unique chemical structure allows for potential applications in developing new materials with specific properties.
Applications Overview
- Polymer Chemistry : The incorporation of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research into thiophene-based polymers has shown promise in creating conductive materials for electronic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Properties
- For example, NH₂ groups in similar compounds resonate at δ 4.31–5.75 ppm in ¹H-NMR, and aromatic protons appear at δ 7.05–7.76 ppm, depending on substituents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₉H₁₁BrN₃S | 282.18 | 5-Bromothiophen-2-yl, 1,4-dimethyl |
| 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine | C₁₁H₁₂BrN₃ | 266.14 | 4-Bromophenyl, 1,4-dimethyl |
| 3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine | C₁₁H₁₂BrN₃ | 266.14 | 3-Bromophenyl, 1,4-dimethyl |
| 3-Methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | 3-Methyl, no aryl substituents |
| 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole | C₉H₈BrN₃ | 238.09 | 4-Bromophenyl, no methyl groups |
Key Observations :
- Substituent Position: The target compound’s bromothiophene group differs from bromophenyl analogs (e.g., 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine) in electronic and steric properties.
- Methyl Groups: The 1,4-dimethyl groups in the target compound enhance steric bulk compared to non-methylated analogs (e.g., 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole), which may influence solubility and crystallinity .
Physical and Chemical Properties
- In contrast, bromophenyl analogs (e.g., 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine) may exhibit greater conformational flexibility due to the absence of a heterocyclic ring.
- Solubility : Methyl groups in the target compound likely improve lipid solubility compared to unsubstituted derivatives like 3-Methyl-1H-pyrazol-5-amine .
Spectral and Computational Insights
- NMR Shifts : The NH₂ group in 3-Methyl-1H-pyrazol-5-amine appears at δ 5.39 ppm, whereas bromophenyl analogs (e.g., 3-(5-bromo-2-iodophenyl)-1H-pyrazol-5-amine) show NH₂ signals upfield at δ 4.31 ppm due to electron-withdrawing effects . The target compound’s NH₂ resonance is expected to fall within this range.
- Computational Analysis : Tools like Multiwfn could quantify electron localization differences between bromothiophene and bromophenyl substituents, aiding in reactivity predictions .
Biological Activity
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine (CAS Number: 1341849-39-5) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₃S |
| Molecular Weight | 272.17 g/mol |
| CAS Number | 1341849-39-5 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromothiophene with appropriate pyrazole derivatives under controlled conditions. The details of the synthetic pathway can vary based on the specific methodologies employed but generally involve standard organic reactions such as nucleophilic substitutions and cyclizations.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, related compounds have shown promising cytotoxicity against various cancer cell lines. In a study evaluating similar pyrazole chalcones, compounds exhibited IC₅₀ values ranging from 6.59 to 12.51 µM against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer models .
The specific activity of this compound against these cell lines remains to be fully elucidated; however, its structural similarity to other active pyrazole compounds suggests potential efficacy.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial activity. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains. For example, related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The exact mechanisms may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a comparative study, several pyrazole-based compounds were tested for their anticancer properties. The results indicated that compounds with thiophene substituents exhibited enhanced activity against MDA-MB-231 cells compared to their non-thiophene counterparts, suggesting that the incorporation of thiophene groups may enhance biological activity .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, a series of pyrazole derivatives were evaluated using agar diffusion methods. The results showed that certain derivatives exhibited strong inhibition zones against Staphylococcus aureus and Escherichia coli. Although specific data for this compound was not reported, its structural analogs showed promising results indicating potential application in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
